Dimethyl 4-hydroxyisophthalate

描述

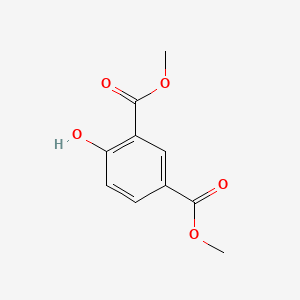

Structure

3D Structure

属性

IUPAC Name |

dimethyl 4-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBUJVBOIXVVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064075 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-24-0 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-hydroxyisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5985-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-hydroxyisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 4-HYDROXYISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57C256V9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl 4-Hydroxyisophthalate: A Technical Guide for Researchers

CAS Number: 5985-24-0

This technical guide provides an in-depth overview of Dimethyl 4-hydroxyisophthalate, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its potential biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, also known as 4-hydroxyisophthalic acid dimethyl ester, is a phthalate (B1215562) ester with the chemical formula C₁₀H₁₀O₅.[1][2] It is a derivative of salicylic (B10762653) acid and is considered a methyl salicylate (B1505791) analogue.[3] This relationship suggests potential applications in areas where salicylates have shown activity, such as in anti-inflammatory and analgesic research.

The compound's key quantitative data are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 5985-24-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| IUPAC Name | dimethyl 4-hydroxybenzene-1,3-dicarboxylate | |

| Synonyms | 4-Hydroxyisophthalic acid dimethyl ester, this compound | [4] |

| Physical Property | Value | Source |

| Melting Point | 97 °C | [5] |

| Boiling Point | 304.9 °C at 760 mmHg | [5] |

| Density | 1.284 g/cm³ | [5] |

| Flash Point | 117 °C | [5] |

| pKa | 8.15 ± 0.18 (Predicted) | |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), DMSO (42 mg/mL), Ethanol (42 mg/mL), Water (Insoluble) | [4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The primary method for synthesizing this compound is through the Fischer esterification of 4-hydroxyisophthalic acid with methanol (B129727), using an acid catalyst. This reaction is a standard procedure for converting carboxylic acids to esters.

Materials:

-

4-Hydroxyisophthalic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) (for azeotropic removal of water, optional)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyisophthalic acid and an excess of anhydrous methanol. The methanol can serve as both the reactant and the solvent.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water formed during the reaction.[6]

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white solid.

Potential Biological Activity and Signaling Pathways

Given its structural similarity to methyl salicylate, this compound is a candidate for investigation into anti-inflammatory and anticoagulant activities.

Anti-inflammatory Activity: Inhibition of the Cyclooxygenase (COX) Pathway

Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. Derivatives of 4-hydroxyisophthalic acid have been investigated for their anti-inflammatory properties.

The proposed mechanism of action for this compound as an anti-inflammatory agent involves the inhibition of the COX pathway, leading to a reduction in prostaglandin (B15479496) synthesis.

Proposed inhibition of the COX pathway by this compound.

Anticoagulant Activity

Topical application of methyl salicylate has been reported to potentiate the anticoagulant effects of warfarin (B611796).[7][8][9][10] The proposed mechanisms for this interaction include interference with vitamin K metabolism or displacement of warfarin from protein-binding sites.[7] As an analogue, this compound may exhibit similar properties, warranting investigation into its potential as an anticoagulant agent. The mechanism may involve the inhibition of vitamin K epoxide reductase, an enzyme crucial for the vitamin K cycle and the synthesis of clotting factors.

Potential mechanism of anticoagulant action via Vitamin K cycle inhibition.

Conclusion

This compound is a readily synthesizable compound with potential biological activities stemming from its structural similarity to methyl salicylate. This guide provides a foundational understanding of its properties and synthesis, and proposes logical starting points for the investigation of its anti-inflammatory and anticoagulant effects. The provided experimental protocols and pathway diagrams are intended to facilitate further research into the therapeutic potential of this molecule.

References

- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5985-24-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Dimethyl-4-hydroxy isophthalate [chembk.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Potentiation of warfarin anticoagulation associated with topical methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potentiation of warfarin anticoagulation by topical methylsalicylate ointment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Interaction Report: methyl salicylate topical, warfarin [drugs.com]

- 10. Adverse effect of topical methylsalicylate ointment on warfarin anticoagulation: an unrecognized potential hazard - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Dimethyl 4-hydroxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl 4-hydroxyisophthalate (CAS No. 5985-24-0). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and analysis. This document includes a detailed summary of quantitative data, experimental protocols for property determination, and visual workflows to illustrate key processes.

Core Physical and Chemical Properties

This compound is a methyl salicylate (B1505791) analogue and a derivative of 4-hydroxy-isophthalic acid.[1][2] It is commonly used as a building block in chemical synthesis.[3] Its identity and structure are well-defined, with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[4][5][6]

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₀O₅ | [4][5][7] |

| Molecular Weight | 210.18 g/mol | [4][5][7] |

| Melting Point | 97 °C | [4][8][9][10] |

| 95.0 - 99.0 °C | [11] | |

| Boiling Point | 304.9 °C at 760 mmHg | [8][10][12] |

| 305 °C | [4][9] | |

| Density | 1.284 g/cm³ | [4][8][10] |

| Flash Point | 117 °C | [4][8][9] |

| Vapor Pressure | 0.000472 mmHg at 25°C | [10][12] |

| pKa | 8.15 ± 0.18 (Predicted) | [4][9] |

| Refractive Index | 1.544 | [10][12] |

| Appearance | White to Off-White Solid/Powder/Crystal | [4][7][13] |

Solubility Profile

| Solvent | Solubility | Citations |

| Water | Insoluble | [3] |

| DMSO | 42 mg/mL (199.82 mM) | [3] |

| Ethanol | 42 mg/mL | [3] |

| Acetonitrile | Slightly Soluble | [4][7][9] |

| Chloroform | Slightly Soluble | [4][7][9] |

Experimental Protocols for Property Determination

The determination of physical properties is fundamental to the characterization of a chemical compound. Below are detailed methodologies for key experiments cited in the determination of the physical properties of a solid organic compound like this compound.

2.1. Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid.

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes, sample of this compound.

-

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, packing a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point (around 97°C). A rapid heating rate can be used initially to approach the expected melting point more quickly, followed by a slower rate for the final determination.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically < 1 °C) indicates a high degree of purity. Impurities tend to depress and broaden the melting range.

-

2.2. Determination of Boiling Point (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic substance via simple distillation is provided for context.[14]

-

Objective: To measure the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, receiving flask, boiling chips.

-

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The liquid is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the temperature of the vapor entering the condenser is accurately measured.

-

Heating: The liquid is heated gently. As it boils, the vapor rises, and the temperature on the thermometer will increase sharply and then stabilize.[14]

-

Recording: The stable temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

2.3. Determination of Solubility

-

Objective: To determine the qualitative solubility of the compound in various solvents.

-

Apparatus: Test tubes, vortex mixer or stirring rod, sample of this compound, various solvents (e.g., water, ethanol, DMSO).

-

Procedure:

-

Sample and Solvent Measurement: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure maximum dissolution.

-

Observation: The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

-

Classification: The solubility is classified as "soluble," "slightly soluble," or "insoluble" based on the observation. For quantitative results, a saturated solution would be prepared and the concentration determined analytically.

-

Mandatory Visualizations

Experimental Workflow: Melting Point Determination

This diagram illustrates the standard workflow for determining the melting point of a solid organic compound.

Caption: Workflow for determining the melting point of a solid.

Logical Relationship: Solubility Profile

This diagram illustrates the known solubility relationships for this compound.

Caption: Solubility profile of this compound.

References

- 1. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound, CAS No. 5985-24-0 - iChemical [ichemical.com]

- 9. This compound CAS#: 5985-24-0 [m.chemicalbook.com]

- 10. This compound [chembk.com]

- 11. labsolu.ca [labsolu.ca]

- 12. Dimethyl-4-hydroxy isophthalate [chembk.com]

- 13. This compound 5985-24-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Dimethyl 4-Hydroxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of dimethyl 4-hydroxyisophthalate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Structure and Identification

This compound, also known as 4-hydroxyisophthalic acid dimethyl ester, is an organic compound belonging to the phthalate (B1215562) ester class. Its structure consists of a benzene (B151609) ring substituted with two methoxycarbonyl groups at positions 1 and 3, and a hydroxyl group at position 4.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | dimethyl 4-hydroxybenzene-1,3-dicarboxylate[1] |

| Synonyms | This compound, 4-Hydroxyisophthalic acid dimethyl ester, 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester[1] |

| CAS Number | 5985-24-0[2] |

| Molecular Formula | C₁₀H₁₀O₅[1][2] |

| Molecular Weight | 210.18 g/mol [1] |

| InChI Key | ALBUJVBOIXVVLS-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)C(=O)OC[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 97 °C[4] |

| Boiling Point | 304.9 °C at 760 mmHg[4] |

| Density | 1.284 g/cm³[4] |

| Flash Point | 117 °C[4] |

| Solubility | Soluble in DMSO and ethanol; Insoluble in water.[5] |

| pKa (predicted) | 8.15 ± 0.18 |

| Appearance | White to off-white solid |

Synthesis Protocol

Experimental Protocol: Fischer Esterification of 4-Hydroxyisophthalic Acid

Materials:

-

4-Hydroxyisophthalic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-hydroxyisophthalic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.83 | d | 1H | Ar-H |

| 7.72 | dd | 1H | Ar-H |

| 6.92 | d | 1H | Ar-H |

| 3.90 | s | 3H | -OCH ₃ |

| 3.86 | s | 3H | -OCH ₃ |

Table 4: ¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 170.1 | C =O |

| 166.2 | C =O |

| 161.5 | C -OH |

| 136.6 | Ar-C |

| 130.2 | Ar-C |

| 119.9 | Ar-C |

| 119.1 | Ar-C |

| 115.9 | Ar-C |

| 52.8 | -OC H₃ |

| 52.7 | -OC H₃ |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular ion) |

| 179 | [M - OCH₃]⁺ |

| 151 | [M - COOCH₃]⁺ |

| 121 | [M - COOCH₃ - CO]⁺ |

Table 6: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3200 | O-H stretch (phenolic) |

| 3050-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1730-1700 | C=O stretch (ester) |

| 1600-1450 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (ester and ether) |

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its structural similarity to other biologically active compounds suggests potential areas for investigation.

Hypothesized Anticoagulant and Antiplatelet Activity:

One source suggests that this compound may possess anticoagulant properties by inhibiting platelet aggregation and prolonging bleeding time, as observed in mice.[3] However, the underlying mechanism and detailed experimental data to support this claim are not currently available.

The general mechanism of platelet aggregation involves multiple signaling pathways. An investigational workflow to explore the potential antiplatelet activity of this compound is proposed below.

Experimental Workflow for Investigating Antiplatelet Activity:

Caption: Proposed workflow for investigating the antiplatelet effects of this compound.

Potential Signaling Pathways for Investigation:

Should this compound exhibit antiplatelet activity, several key signaling pathways could be implicated. Based on known mechanisms of platelet activation, the following pathways would be primary candidates for investigation.

Signaling Pathway Diagram for Platelet Activation:

Caption: Simplified overview of major signaling pathways in platelet activation.

Antimicrobial Activity of Structural Analogs:

Research on 1,3-bis-anilides of 4-hydroxyisophthalic acid has demonstrated antibacterial and antifungal activity.[7] While this compound itself was not tested, this suggests that the 4-hydroxyisophthalic acid scaffold may be a valuable starting point for the development of novel antimicrobial agents.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties. While its synthesis is straightforward via Fischer esterification, its biological activities remain largely unexplored. Preliminary suggestions of anticoagulant and antiplatelet effects warrant further investigation through rigorous in vitro and in vivo studies. The compound also serves as a potential building block for the synthesis of other biologically active molecules. This guide provides a foundational resource for researchers interested in exploring the chemical and pharmacological potential of this compound.

References

- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 5985-24-0 | FD144341 [biosynth.com]

- 4. This compound [chembk.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl 4-Hydroxyisophthalate: A Technical Overview of Solubility and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and synthetic methodologies for dimethyl 4-hydroxyisophthalate. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a consolidated source of technical information.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical processes and formulations. The available data, primarily from commercial suppliers and chemical databases, provides a foundational understanding of its solubility characteristics.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in the peer-reviewed literature. The following table summarizes the available data from commercial sources. It is important to note that detailed experimental conditions, such as temperature and the specific method of determination, are not consistently provided.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 42 mg/mL | [2] |

| Ethanol (B145695) | 42 mg/mL | [2][3] |

Note: The discrepancy in the reported solubility in DMSO may be attributed to variations in experimental conditions or the purity of the compound and solvent used.

Qualitative Solubility Data

Qualitative assessments of solubility provide a general understanding of the compound's behavior in different solvent classes.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its subsequent reactions are crucial for reproducibility and further research. The following protocols are based on established synthetic methods.

Synthesis of this compound

This protocol details the esterification of 4-hydroxyisophthalic acid to yield this compound.

Materials:

-

4-Hydroxyisophthalic acid

-

Dried Methanol (B129727)

-

Thionyl chloride

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Dropping funnel

Procedure:

-

A solution of 4-hydroxyisophthalic acid (15.0 g, 82.4 mmol) in 150 mL of dried methanol is charged into a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

-

Freshly distilled thionyl chloride (75.0 g, 630.5 mmol) is added dropwise over a period of 30 minutes.

-

The mixture is gently heated under reflux for 4 hours.

-

After reflux, the mixture is cooled to room temperature.

-

The resulting white flakes of this compound are collected by suction filtration.[6]

Nitration of this compound

This protocol describes the nitration of this compound to produce dimethyl 4-hydroxy-5-nitroisophthalate.

Materials:

-

This compound

-

Glacial acetic acid

-

Nitric acid

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Nitrogen inlet

Procedure:

-

This compound (15.0 g, 71.4 mmol) is dissolved in 150 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Nitric acid (10 mL) is then added dropwise to the solution.

-

The reaction mixture is warmed to 60 °C and maintained at this temperature for 12 hours.

-

After 12 hours, the mixture is cooled to room temperature.

-

The cooled mixture is poured into water, leading to the precipitation of a light yellow solid.

-

The precipitate is collected, air-dried, and can be further purified by recrystallization from ethanol to yield light yellow crystals of dimethyl 4-hydroxy-5-nitroisophthalate.[6]

Synthesis and Reaction Workflow

The following diagrams illustrate the synthesis of this compound and its subsequent nitration, providing a visual representation of the chemical transformations.

References

Spectral Properties of Dimethyl 4-Hydroxyisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-hydroxyisophthalate, with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol , is an organic compound of interest in various chemical and pharmaceutical research areas.[1] Its proper identification and characterization are crucial for its application. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental techniques for elucidating the structure and purity of this compound.

Data Presentation

Predicted Mass Spectrometry Data for this compound

While experimental mass spectra for this compound are not widely published, predicted data based on its structure is available and can be a valuable tool for its identification. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in the table below.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 211.0601 |

| [M+Na]⁺ | 233.0420 |

| [M+K]⁺ | 249.0159 |

| [M+NH₄]⁺ | 228.0866 |

| [M-H]⁻ | 209.0455 |

Data sourced from PubChem.[2]

Experimental Spectral Data for Dimethyl 4-Hydroxyphthalate (Isomer of this compound)

Disclaimer: The following spectral data is for dimethyl 4-hydroxyphthalate (CAS No. 22479-95-4) , an isomer of this compound. This data is provided for illustrative and comparative purposes only and should not be considered as the definitive spectral properties of this compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.83 | d | 1H | Ar-H |

| 7.72 | d | 1H | Ar-H |

| 7.00 | d | 1H | Ar-H |

| 6.92 | dd | 1H | Ar-H |

| 3.90 | s | 3H | -OCH₃ |

| 3.86 | s | 3H | -OCH₃ |

Data sourced from ChemicalBook.[3]

Mass Spectrum

| m/z | Relative Intensity (%) |

| 210.0 | 28.0 |

| 179.0 | 100.0 |

| 151.0 | 6.7 |

| 149.0 | 7.7 |

| 92.0 | 3.5 |

Data sourced from ChemicalBook.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

-

Instrument Setup:

-

The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

-

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts of the peaks are referenced to the internal standard (TMS).

-

The integrals of the proton signals are calculated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

A background spectrum of a blank KBr pellet or empty sample compartment is recorded.

-

-

Data Acquisition:

-

The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.

-

-

Data Analysis:

-

The spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

The characteristic absorption bands corresponding to different functional groups (e.g., O-H, C=O, C-O, aromatic C-H) are identified and tabulated.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. The sample is heated to vaporize it into the ion source.

-

-

Ionization:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The signal is amplified and sent to a data system.

-

-

Data Analysis:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.

-

Other peaks in the spectrum represent fragment ions, which can provide information about the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxyisophthalic Acid Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-hydroxyisophthalic acid dimethyl ester, a valuable building block in organic synthesis. Detailed experimental protocols for two common synthetic routes are presented, along with characterization data and a mechanistic exploration of the Fischer-Speier esterification.

Introduction

4-Hydroxyisophthalic acid dimethyl ester, also known as dimethyl 4-hydroxyisophthalate, is a chemical intermediate used in the synthesis of various organic molecules.[1] Its structure, featuring a phenolic hydroxyl group and two meta-disposed methyl ester functionalities, makes it a versatile precursor for the development of novel compounds in medicinal chemistry and materials science. This document outlines the primary synthetic routes to this compound, focusing on the direct esterification of 4-hydroxyisophthalic acid.

Synthesis Routes

The most common and direct method for synthesizing 4-hydroxyisophthalic acid dimethyl ester is the Fischer-Speier esterification of 4-hydroxyisophthalic acid.[2] This reaction involves the acid-catalyzed esterification of the carboxylic acid groups with methanol (B129727). Two effective catalytic methods are detailed below.

Method A: Thionyl Chloride Catalysis

This method employs thionyl chloride as a catalyst for the esterification of 4-hydroxyisophthalic acid with methanol. It is a high-yielding and efficient procedure.

Experimental Protocol:

-

To a solution of 4-hydroxyisophthalic acid (5 g, 27.5 mmol) in methanol (50 mL) at 0°C under a nitrogen atmosphere, add thionyl chloride (15 mL, 206 mmol) dropwise.

-

Stir the resulting solution at room temperature for 30 minutes.

-

Gently heat the reaction mixture to reflux and maintain for 6 hours.

-

Allow the reaction to cool to room temperature.

-

A precipitate will form upon cooling. Collect the solid product by filtration.

-

The collected white solid is 4-hydroxyisophthalic acid dimethyl ester.[3]

Method B: Sulfuric Acid Catalysis (Fischer-Speier Esterification)

A classic and widely used method for esterification, this protocol uses concentrated sulfuric acid as the catalyst.

Experimental Protocol:

-

Suspend 4-hydroxyisophthalic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux, with stirring, for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, pour the reaction mixture into water.

-

Neutralize the solution with a weak base, such as sodium bicarbonate solution.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or sublimation to obtain pure 4-hydroxyisophthalic acid dimethyl ester.[2][4][5]

Characterization Data

The successful synthesis of 4-hydroxyisophthalic acid dimethyl ester can be confirmed through various analytical techniques. The following table summarizes key quantitative data for the final product.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Melting Point | 94-95 °C[3], 97.5 °C[6] |

| Appearance | White solid[3] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) 11.01 (s, 1H), 8.36 (d, J=2.4 Hz, 1H), 8.04 (dd, J=8.6, 2.4 Hz, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.91 (s, 3H), 3.83 (s, 3H)[3] |

| Yield (Thionyl Chloride Method) | 92%[3] |

Reaction Mechanism and Visualization

The Fischer-Speier esterification proceeds via a series of protonation and nucleophilic attack steps. The mechanism for the formation of 4-hydroxyisophthalic acid dimethyl ester using an acid catalyst is outlined below.

Fischer-Speier Esterification Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A series of proton transfers and the elimination of a water molecule leads to the formation of the ester. This process is repeated for the second carboxylic acid group.

Caption: Fischer-Speier Esterification Workflow.

Experimental Workflow (Thionyl Chloride Method)

The following diagram illustrates the key steps in the synthesis of 4-hydroxyisophthalic acid dimethyl ester using the thionyl chloride method.

Caption: Experimental Workflow for Thionyl Chloride Method.

References

An In-Depth Technical Guide to Dimethyl 4-hydroxyisophthalate: Commercial Availability, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-hydroxyisophthalate is a commercially available aromatic ester with potential applications in both materials science and pharmacology. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and known and potential applications. Detailed experimental protocols for its synthesis and potential use in platelet aggregation assays and polyester (B1180765) synthesis are provided as representative methodologies. Furthermore, this guide illustrates relevant biological signaling pathways to contextualize its potential pharmacological activity.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from grams to kilograms, with purity levels generally exceeding 97%. The following table summarizes a selection of commercial suppliers and their offerings.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Biosynth | FD144341 | Not specified | 1 g, 5 g, 10 g |

| MedChemExpress | HY-76633 | 99.42% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 50 g |

| Selleck Chemicals | S4985 | 99.7% | Not specified |

| ChemicalBook | CB7445916 | Not specified | Various |

| Tokyo Chemical Industry (TCI) | D3562 | >97.0% (GC) | 1 g, 5 g |

| Sigma-Aldrich | PHR3042, 1437461 | Pharmaceutical Secondary Standard | 100 mg, 50 mg |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |

| Molecular Weight | 210.18 g/mol | [1][2] |

| CAS Number | 5985-24-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 97 °C | |

| Boiling Point | 305 °C | |

| Density | 1.284 g/cm³ | |

| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [4] |

| pKa | 8.15 ± 0.18 (Predicted) | |

| InChIKey | ALBUJVBOIXVVLS-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)C(=O)OC | [2] |

Synthesis and Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of 4-hydroxyisophthalic acid with methanol. While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described below.

Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to Dimethyl 4-hydroxyisophthalate: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used for clinical or diagnostic purposes. All laboratory work should be conducted in accordance with institutional safety protocols and under the supervision of trained personnel.

Introduction

Dimethyl 4-hydroxyisophthalate is a synthetic phenyl compound and a methyl salicylate (B1505791) analogue.[1] It is primarily utilized as a building block in organic synthesis and as a reagent in chemical analysis.[2][3] While its biological activities are not extensively documented in publicly available literature, preliminary information suggests potential as an oral anticoagulant due to its inhibitory effects on platelet aggregation and prolongation of bleeding time.[1] This guide provides a comprehensive overview of the safety, handling, and known experimental protocols related to this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference. This data is compiled from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| CAS Number | 5985-24-0 | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 94-97 °C | [2] |

| Boiling Point | 304.9 °C at 760 mmHg | [2] |

| Density | 1.284 g/cm³ | [2] |

| Flash Point | 117 °C | [2] |

| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [3] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [2] |

Safety and Handling

This compound is classified as an irritant.[2] Adherence to standard laboratory safety protocols is essential when handling this compound.

Hazard Identification

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

First Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.

-

Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Clean mouth with water. Get medical attention if you feel unwell.

Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a dust filter.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported in the scientific literature. However, a general synthetic protocol can be derived from patent literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-hydroxyisophthalic acid with methanol (B129727).

Materials:

-

4-hydroxyisophthalic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Suspend 4-hydroxyisophthalic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is not well-characterized in peer-reviewed literature. The primary suggested activity is as a potential anticoagulant.

Potential Anticoagulant Activity

One source suggests that this compound may act as an oral anticoagulant by inhibiting platelet aggregation and prolonging bleeding time.[1] However, the specific molecular targets and the signaling pathways involved in this process have not been elucidated. It is speculated that, as a methyl salicylate analogue, it might interfere with the arachidonic acid pathway, which is crucial for platelet activation, but this remains to be experimentally verified.

Caption: Hypothesized role of this compound in anticoagulation.

Note: The diagram above is speculative and represents a potential, unconfirmed mechanism of action. Further research is required to validate this hypothesis and identify the specific molecular interactions.

Conclusion

This compound is a chemical intermediate with established safety and handling protocols. While its physical and chemical properties are well-documented, its biological activities remain largely unexplored. The potential for this compound as an anticoagulant presents an avenue for future research. Scientists and drug development professionals are encouraged to conduct further studies to elucidate its mechanism of action and potential therapeutic applications. All work with this compound should be performed with appropriate safety precautions as outlined in this guide and the corresponding Safety Data Sheet.

References

An In-depth Technical Guide to Dimethyl 4-Hydroxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimethyl 4-hydroxyisophthalate, a key chemical intermediate. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and discusses its potential applications in drug development. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Chemical and Physical Properties

This compound, also known as dimethyl 4-hydroxybenzene-1,3-dicarboxylate, is a phthalate (B1215562) ester with the chemical formula C₁₀H₁₀O₅[1]. Its molecular weight is approximately 210.18 g/mol [1]. This compound serves as a valuable building block in organic synthesis.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | dimethyl 4-hydroxybenzene-1,3-dicarboxylate | [1] |

| CAS Number | 5985-24-0 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)O)C(=O)OC | [2] |

| InChI | InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3 |

Physical Properties

| Property | Value | Reference |

| Melting Point | 94-95 °C | [3] |

| Solubility | Soluble in DMSO (42 mg/mL), Ethanol (42 mg/mL). Insoluble in water. | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of 4-hydroxyisophthalic acid with methanol (B129727), using an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of this compound from 4-hydroxyisophthalic acid and methanol.

Materials:

-

4-hydroxyisophthalic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 4-hydroxyisophthalic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted 4-hydroxyisophthalic acid. The desired dimethyl ester will remain in the organic phase[3].

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization.

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following are standard analytical techniques employed for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

-

Data Analysis: Process the spectrum to identify the chemical shifts, multiplicities, and coupling constants of the protons. Expected signals would correspond to the aromatic protons and the two methyl ester groups.

Infrared (IR) Spectroscopy

FT-IR Spectroscopy Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester, and aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic technique (GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, including the molecular ion peak and fragmentation pattern.

-

Data Analysis: The molecular ion peak should correspond to the molecular weight of the compound. The fragmentation pattern can provide structural information. Phthalate metabolites often show a characteristic fragment ion at m/z 121.0295, representing the deprotonated benzoate (B1203000) ion[4].

High-Performance Liquid Chromatography (HPLC)

HPLC Protocol for Purity Assessment:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity can be determined by the relative peak area.

Applications in Drug Development

This compound primarily serves as a versatile building block in the synthesis of more complex molecules. Its potential as an oral anticoagulant has been noted, as it has been shown to inhibit platelet aggregation and prolong bleeding time in mice[5]. This suggests its potential as a lead compound or a scaffold for the development of novel antithrombotic agents.

Logical Relationship in Drug Discovery

Caption: Logical flow from a starting compound to a drug candidate in drug discovery.

Conclusion

This compound is a valuable chemical entity with well-defined properties. The experimental protocols provided in this guide offer a foundation for its synthesis and characterization in a laboratory setting. Its potential biological activity warrants further investigation for the development of new therapeutic agents.

References

- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]

- 4. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 5985-24-0 | FD144341 [biosynth.com]

Dimethyl 4-hydroxyisophthalate: A Technical Guide to its Potential Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-hydroxyisophthalate, a methyl salicylate (B1505791) analogue, is a versatile chemical intermediate with significant potential in various scientific domains, particularly in drug discovery and materials science. Its structural similarity to salicylic (B10762653) acid and related compounds suggests a range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticoagulant effects. This technical guide provides an in-depth overview of the documented and potential applications of this compound, supported by available data on related compounds. It includes detailed experimental protocols for assessing these activities and explores the underlying signaling pathways that may be modulated by this class of molecules. Furthermore, this document outlines its potential as a monomer for the synthesis of novel polymers.

Introduction

This compound (DM-4-HI), with the chemical formula C₁₀H₁₀O₅, is a diester derivative of 4-hydroxyisophthalic acid.[1] As a member of the salicylate family, it shares a core structural motif with acetylsalicylic acid (aspirin), a cornerstone of anti-inflammatory and analgesic therapy.[2][3] This structural relationship provides a strong rationale for investigating DM-4-HI and its derivatives for similar pharmacological properties. Early research has indicated that derivatives of 4-hydroxyisophthalic acid possess noteworthy analgesic activity with low toxicity, suggesting a favorable therapeutic window.[4] Moreover, initial studies have hinted at its potential as an oral anticoagulant, attributed to its influence on platelet aggregation and bleeding time in preclinical models.[5] Beyond its potential therapeutic uses, the bifunctional nature of DM-4-HI, possessing both hydroxyl and diester groups, makes it an attractive building block for chemical synthesis, including the development of novel polymers.[6] This guide aims to consolidate the current understanding of this compound's potential, offering a technical resource for researchers exploring its applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| CAS Number | 5985-24-0 | [1] |

| Melting Point | 97 °C | [7] |

| Boiling Point | 304.9 °C at 760 mmHg | [7] |

| Density | 1.284 g/cm³ | [7] |

| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [8] |

Potential Pharmacological Applications

The structural analogy to salicylic acid and its derivatives suggests several potential therapeutic applications for this compound. While direct quantitative data for DM-4-HI is limited in the public domain, the activities of related compounds provide a strong foundation for its exploration in the following areas.

Analgesic and Anti-inflammatory Activity

Salicylates are well-established for their analgesic and anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[2][9] Furthermore, salicylates can modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[4][5][8] Given that this compound is a methyl salicylate analogue, it is hypothesized to share these mechanisms of action.[10]

Antimicrobial Activity

Derivatives of 4-hydroxyisophthalic acid, specifically 1,3-bis-anilides, have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria.[11][12] This suggests that this compound can serve as a scaffold for the development of novel antimicrobial agents. The lipophilicity and electronic properties of the anilide substituents appear to play a crucial role in their antibacterial efficacy.[13][14]

Anticoagulant Activity

Preliminary evidence suggests that this compound may possess anticoagulant properties by inhibiting platelet aggregation, a critical step in thrombus formation.[5] This effect is likely mediated through pathways that regulate platelet activation and aggregation, potentially involving interference with thromboxane (B8750289) synthesis or receptor-mediated signaling.

Potential Applications in Materials Science

The presence of a reactive hydroxyl group and two methyl ester functionalities makes this compound a valuable monomer for polyester (B1180765) synthesis.[6] Its incorporation into polymer chains can introduce specific properties such as increased hydrophilicity, potential for post-polymerization modification, and altered thermal and mechanical characteristics.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential applications of this compound and its derivatives.

Synthesis of 1,3-bis-Anilide Derivatives from this compound

Objective: To synthesize 1,3-bis-anilide derivatives of 4-hydroxyisophthalic acid for antimicrobial screening.

Materials:

-

This compound

-

Substituted anilines (e.g., 4-chloroaniline, 4-fluoroaniline)

-

High-boiling point solvent (e.g., o-dichlorobenzene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) in a minimal amount of high-boiling point solvent.

-

Add the desired substituted aniline (B41778) (2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 170-180 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, hexane) to remove unreacted starting materials.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of synthesized anilide derivatives.

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile blank paper disks (6 mm diameter)

-

Synthesized anilide derivatives

-

Solvent for dissolving compounds (e.g., DMSO)

-

Sterile saline or Tryptic Soy Broth (TSB)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare a stock solution of each synthesized anilide derivative in a suitable solvent (e.g., DMSO) at a known concentration.

-

Impregnate sterile blank paper disks with a defined volume of the compound solution and allow the solvent to evaporate completely.

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline or TSB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the adjusted bacterial suspension.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

-

Incubate the plates at 35°C ± 2°C for 16-18 hours.

-

After incubation, measure the diameter of the zone of inhibition (clear zone around the disk where no bacterial growth occurs) in millimeters.

In Vitro Platelet Aggregation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on platelet aggregation.

Materials:

-

Human blood from healthy, consenting donors

-

Anticoagulant (e.g., acid-citrate-dextrose)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, collagen, arachidonic acid)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Platelet aggregometer

Procedure:

-

Collect human blood into tubes containing an anticoagulant.

-

Prepare PRP and PPP by differential centrifugation of the whole blood.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate a sample of PRP with various concentrations of this compound (or vehicle control) for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Induce platelet aggregation by adding a specific concentration of a platelet agonist.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Calculate the percentage inhibition of platelet aggregation for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of platelet aggregation) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Analgesic Activity: Mouse Tail-Flick Test

Objective: To evaluate the central analgesic activity of this compound.

Materials:

-

Male Swiss albino mice (or other suitable strain)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., morphine)

-

Tail-flick analgesiometer

Procedure:

-

Acclimatize the mice to the experimental setup.

-

Administer this compound (at various doses), vehicle, or the positive control to different groups of mice via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

At specific time points after administration (e.g., 30, 60, 90, 120 minutes), place the distal part of the mouse's tail on the radiant heat source of the analgesiometer.

-

Record the time taken for the mouse to flick its tail away from the heat source (reaction time or tail-flick latency). A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Compare the reaction times of the compound-treated groups with the vehicle and positive control groups.

-

An increase in the tail-flick latency indicates an analgesic effect.

Conclusion

This compound presents a compelling starting point for the development of new therapeutic agents and functional materials. Its structural similarity to known bioactive molecules, coupled with preliminary findings for its derivatives, underscores its potential in the fields of analgesic, anti-inflammatory, antimicrobial, and anticoagulant research. Furthermore, its chemical functionality opens avenues for its application in polymer chemistry. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential applications. Further research, particularly focused on generating robust quantitative data for this compound itself and elucidating its precise mechanisms of action, is warranted to fully realize its scientific and commercial potential.

References

- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of hydroxy-isophthalaldehyde acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrooxyacyl Derivatives of Salicylic Acid: Aspirin-Like Molecules that Covalently Inactivate Cyclooxygenase-1 [iris.unito.it]

- 10. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Dimethyl 4-Hydroxyisophthalate: A Technical Guide to its Evaluation as a Methyl Salicylate Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (B1505791) is a widely recognized topical analgesic and anti-inflammatory agent. Its therapeutic effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis. Dimethyl 4-hydroxyisophthalate, a structural analogue of methyl salicylate, presents a compelling candidate for investigation as a potential alternative or adjunctive therapeutic agent. This technical guide provides a comprehensive overview of the known properties of this compound and outlines a detailed experimental framework for its evaluation as a methyl salicylate analogue. While publicly available biological data for this compound is currently limited, this document furnishes researchers with the necessary protocols and conceptual frameworks to systematically investigate its analgesic and anti-inflammatory potential. One source suggests that this compound may act as an oral anticoagulant by inhibiting platelet aggregation and prolonging bleeding time in mice[1].

Chemical and Physical Properties